3,4-デヒドロシロスタゾール

概要

説明

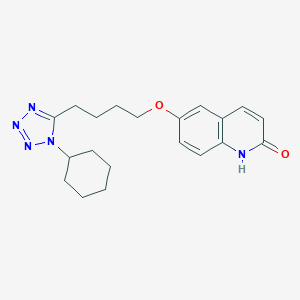

OPC-13015は、3,4-デヒドロシロスタゾール としても知られており、シロスタゾールの代謝産物です。シロスタゾールは、抗血小板作用、抗血栓作用、血管拡張作用を持つ、ホスホジエステラーゼIIIの選択的阻害剤です。 OPC-13015は、シロスタゾールよりもタイプ3ホスホジエステラーゼに対する阻害効果が強く、認知機能障害やその他の疾患の治療における注目すべき化合物です .

科学的研究の応用

OPC-13015 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, OPC-13015 has been studied for its potential therapeutic effects in mitigating cognitive impairments, such as those associated with Alzheimer’s disease . It has shown a stronger inhibitory effect on type 3 phosphodiesterase than cilostazol, making it a promising candidate for further research in this area . Additionally, OPC-13015 has been used in pharmacokinetic studies to understand the metabolism and effects of cilostazol .

作用機序

OPC-13015の作用機序は、タイプ3ホスホジエステラーゼの阻害であり、細胞内のサイクリックアデノシン一リン酸(cAMP)のレベル上昇をもたらします . cAMPの増加は、血管拡張、血小板凝集の阻害、認知機能の向上などのさまざまな生理学的効果をもたらします . OPC-13015の分子標的は、細胞内cAMPレベルの調節において重要な役割を果たすホスホジエステラーゼ酵素です .

類似化合物の比較

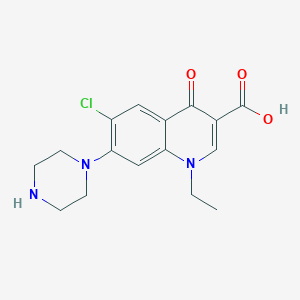

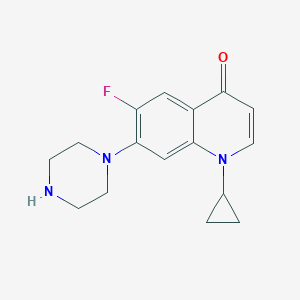

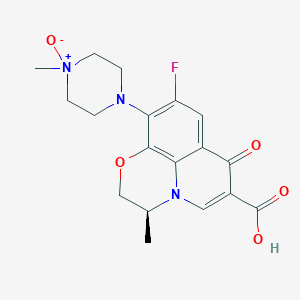

OPC-13015は、OPC-13213やOPC-13217などの他のシロスタゾールの代謝産物と似ています . OPC-13015は、これらの他の代謝産物と比較して、タイプ3ホスホジエステラーゼに対する阻害効果が強いです . この独特の特性により、OPC-13015は、科学研究および潜在的な治療用途における注目すべき化合物となっています .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3,4-Dehydrocilostazol is involved in complex metabolic pathways, with cytochrome P450 (CYP) isoenzymes playing a crucial role in its biotransformation . It interacts with these enzymes, particularly CYP3A4 and to a lesser extent CYP2C19 .

Cellular Effects

The effects of 3,4-Dehydrocilostazol at the cellular level are closely tied to its parent compound, cilostazol. Cilostazol is known to inhibit phosphodiesterase III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This can influence various cellular functions, including cell signaling pathways and gene expression .

Molecular Mechanism

3,4-Dehydrocilostazol exerts its effects at the molecular level through its interactions with biomolecules. As a metabolite of cilostazol, it shares similar mechanisms of action. Cilostazol and its metabolites inhibit phosphodiesterase III activity, leading to an increase in cAMP in cells . This can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have shown that cilostazol and its metabolites can be quantified in human plasma using liquid chromatography-tandem mass spectrometry , suggesting that it is possible to monitor the temporal changes in the effects of 3,4-Dehydrocilostazol.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 3,4-Dehydrocilostazol in animal models are limited, research on cilostazol has shown promising results. For instance, cilostazol has been shown to reduce infarct volume and neurofunctional deficits in cerebral ischemia models .

Metabolic Pathways

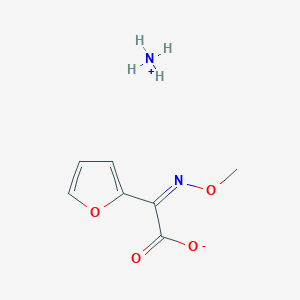

3,4-Dehydrocilostazol is involved in the metabolic pathways of cilostazol. Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, mainly by 3A4 and to a lesser extent by 2C19 . Two major pharmacologically active metabolites of cilostazol are OPC-13015 (3,4-dehydrocilostazol) and OPC-13213 .

Transport and Distribution

Cilostazol is known to be 95 to 98% protein-bound, predominantly to albumin . The binding for 3,4-Dehydrocilostazol is 97.4% .

準備方法

OPC-13015は、シロスタゾールの代謝によって合成されます。 主要な代謝経路は、シトクロムP450酵素、特にCYP3A4によるシロスタゾールからOPC-13015への変換です . このプロセスでは、シロスタゾールが酸化されて活性代謝産物OPC-13015が生成されます

化学反応の分析

OPC-13015は、酸化や還元などのさまざまな化学反応を起こします。主な反応は、シロスタゾールの酸化によるOPC-13015の生成です。 これらの反応で使用される一般的な試薬や条件には、シトクロムP450酵素や酸化プロセスを促進する特定の反応条件が含まれます . これらの反応から生成される主な生成物はOPC-13015自体です .

科学研究への応用

OPC-13015は、化学、生物学、医学、工業などの分野で、いくつかの科学研究への応用があります。 医学では、OPC-13015は、アルツハイマー病などに関連する認知機能障害の軽減における潜在的な治療効果について研究されています . シロスタゾールよりもタイプ3ホスホジエステラーゼに対する阻害効果が強く、この分野におけるさらなる研究のための有望な候補です . さらに、OPC-13015は、シロスタゾールの代謝と効果を理解するための薬物動態研究で使用されてきました .

類似化合物との比較

OPC-13015 is similar to other metabolites of cilostazol, such as OPC-13213 and OPC-13217 . OPC-13015 has a stronger inhibitory effect on type 3 phosphodiesterase compared to these other metabolites . This unique property makes OPC-13015 a compound of particular interest in scientific research and potential therapeutic applications .

特性

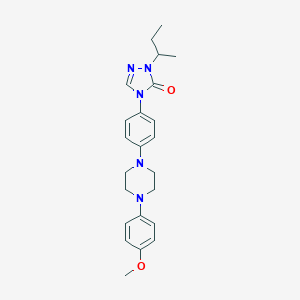

IUPAC Name |

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224705 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-62-9 | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dehydrocilostazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DEHYDROCILOSTAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 3,4-dehydrocilostazol and cilostazol? What are their respective roles in inhibiting platelet aggregation?

A1: 3,4-dehydrocilostazol (dhCIL) is the primary active metabolite of cilostazol, a medication used to treat symptoms of intermittent claudication. Both cilostazol and dhCIL exhibit antiplatelet activity. [] While cilostazol itself has some inhibitory effects, dhCIL plays a significant role in the overall antiplatelet action of cilostazol therapy. [, ] This emphasizes the importance of understanding the pharmacokinetic properties of both the parent drug and its active metabolite.

Q2: How does the CYP2C19 genotype influence the efficacy of cilostazol and its metabolite, 3,4-dehydrocilostazol, in inhibiting platelet aggregation?

A2: The CYP2C19 genotype significantly impacts the efficacy of cilostazol in inhibiting platelet aggregation. Studies have shown that individuals classified as CYP2C19 poor metabolizers (PM) exhibit lower inhibition of platelet aggregation compared to extensive metabolizers (EM) when administered cilostazol alone. [] Interestingly, this difference diminishes when cilostazol is co-administered with cilostazol, as the antiplatelet effect of cilostazol is more pronounced in CYP2C19 PM individuals. [] This highlights the complex interplay between genetic factors and drug metabolism in achieving optimal therapeutic outcomes.

Q3: Can you elaborate on the analytical methods employed for the simultaneous detection and quantification of cilostazol and 3,4-dehydrocilostazol?

A3: Researchers utilize sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cilostazol and 3,4-dehydrocilostazol in biological samples like human plasma. [] This method enables the sensitive and selective measurement of both compounds, crucial for understanding their pharmacokinetic profiles and potential drug interactions. Furthermore, electrochemical chemosensors based on molecularly imprinted polymers (MIPs) have shown promise for selectively determining cilostazol and 3,4-dehydrocilostazol, even in complex matrices like human plasma. [] These MIP-based sensors offer advantages such as high sensitivity, selectivity, and potential for miniaturization, paving the way for point-of-care applications in the future.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)